5-(4-Fluorophenyl)-2-methyl-3-furoic acid
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Overview
Description
5-(4-Fluorophenyl)-2-methyl-3-furoic acid is an organic compound that belongs to the class of furoic acids It is characterized by the presence of a fluorophenyl group attached to the furan ring, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-2-methyl-3-furoic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated furan compound in the presence of a palladium catalyst.
Methylation: The methyl group is introduced through alkylation reactions using methylating agents like methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-2-methyl-3-furoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride
Catalysts: Palladium catalysts for coupling reactions
Major Products Formed
Oxidation: Furanones, oxygenated derivatives
Reduction: Dihydrofuran derivatives
Substitution: Functionalized fluorophenyl derivatives
Scientific Research Applications
5-(4-Fluorophenyl)-2-methyl-3-furoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-2-methyl-3-furoic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound’s ability to bind to target proteins, potentially inhibiting their function. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory activity .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
Uniqueness
5-(4-Fluorophenyl)-2-methyl-3-furoic acid is unique due to the presence of both the fluorophenyl and furan moieties, which impart distinct chemical and biological properties.
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-methylfuran-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO3/c1-7-10(12(14)15)6-11(16-7)8-2-4-9(13)5-3-8/h2-6H,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJWATPYRGMGHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383367 |
Source
|
Record name | 5-(4-FLUOROPHENYL)-2-METHYL-3-FUROIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111787-88-3 |
Source
|
Record name | 5-(4-Fluorophenyl)-2-methyl-3-furancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111787-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-FLUOROPHENYL)-2-METHYL-3-FUROIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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